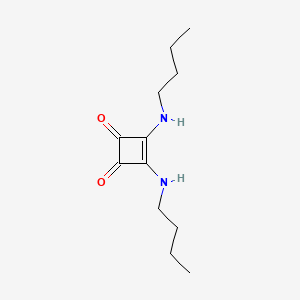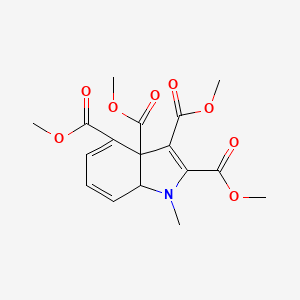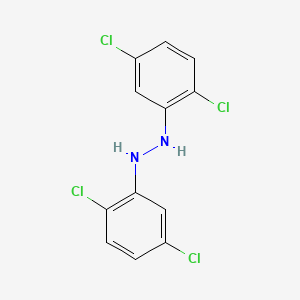
Diisopropyl (1-aminoethyl)phosphonate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-ethyl)-phosphonic acid diisopropyl ester, compound with oxalic acid, is a complex chemical compound that combines the properties of phosphonic acid esters and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-amino-ethyl)-phosphonic acid diisopropyl ester typically involves the reaction of diisopropyl phosphite with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ester bond. The compound is then purified through crystallization or distillation to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and recrystallization, is common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-ethyl)-phosphonic acid diisopropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted phosphonic acid esters.
Scientific Research Applications
Chemistry
In chemistry, (1-amino-ethyl)-phosphonic acid diisopropyl ester is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various phosphonic acid derivatives, which are important in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays. Its ability to interact with biological molecules makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, (1-amino-ethyl)-phosphonic acid diisopropyl ester is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases where phosphonic acid derivatives have shown efficacy.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and flame retardants.
Mechanism of Action
The mechanism of action of (1-amino-ethyl)-phosphonic acid diisopropyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1-Amino-ethyl)-phosphonic acid methyl ester
- (1-Amino-ethyl)-phosphonic acid ethyl ester
- (1-Amino-ethyl)-phosphonic acid butyl ester
Uniqueness
(1-Amino-ethyl)-phosphonic acid diisopropyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to other similar compounds, the diisopropyl ester group provides increased steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H22NO7P |
|---|---|
Molecular Weight |
299.26 g/mol |
IUPAC Name |
1-di(propan-2-yloxy)phosphorylethanamine;oxalic acid |
InChI |
InChI=1S/C8H20NO3P.C2H2O4/c1-6(2)11-13(10,8(5)9)12-7(3)4;3-1(4)2(5)6/h6-8H,9H2,1-5H3;(H,3,4)(H,5,6) |
InChI Key |
KEVPCPDLEMREPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C(C)N)OC(C)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)








![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)


